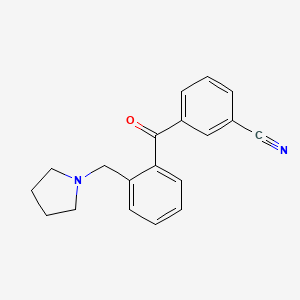

3'-Cyano-2-pyrrolidinomethyl benzophenone

CAS No.: 898774-23-7

Cat. No.: VC3871813

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898774-23-7 |

|---|---|

| Molecular Formula | C19H18N2O |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile |

| Standard InChI | InChI=1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2 |

| Standard InChI Key | UCOXMCLAYLFYTD-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |

| Canonical SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3'-Cyano-2-pyrrolidinomethyl benzophenone belongs to the benzophenone family, featuring two benzene rings connected by a ketone group. The 3' position of one benzene ring is substituted with a cyano () group, while the 2 position of the adjacent ring is modified with a pyrrolidinomethyl moiety (-pyrrolidine) . The IUPAC name, 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile, reflects this substitution pattern.

The compound’s SMILES string, \text{C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N}, encodes its connectivity, and its InChIKey (UCOXMCLAYLFYTD-UHFFFAOYSA-N) provides a unique identifier for database searches .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898774-23-7 | |

| Molecular Formula | ||

| Molecular Weight | 290.4 g/mol | |

| SMILES | \text{C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N} | |

| XLogP3-AA | 3.3 |

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of 3'-cyano-2-pyrrolidinomethyl benzophenone is scarce, analogous benzophenone derivatives are typically prepared via Friedel-Crafts acylation or Ullmann coupling. A plausible route involves:

-

Introduction of the cyano group: Nitration of benzophenone followed by reduction and cyanation.

-

Pyrrolidinomethyl functionalization: Alkylation of a precursor with pyrrolidine in the presence of a formaldehyde source .

For example, VulcanChem’s entry for a related compound (3-cyano-4'-pyrrolidinomethyl benzophenone) highlights reflux conditions and palladium-catalyzed cross-coupling as potential steps. Similar methodologies could be adapted for the target compound.

Physicochemical Properties

Computed and Experimental Data

PubChem’s computational data provide insights into the compound’s behavior:

-

Hydrogen bond acceptors: 3 (ketone oxygen, cyano nitrogen, pyrrolidine nitrogen) .

-

Polar surface area: Estimated at 46.7 Ų, suggesting moderate permeability .

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 46.7 Ų (est.) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume